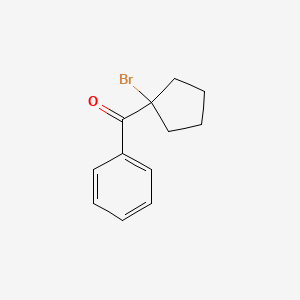

(1-Bromocyclopentyl)(phenyl)methanone

Description

Overview of (1-Bromocyclopentyl)(phenyl)methanone in Contemporary Organic Chemistry

(1-Bromocyclopentyl)(phenyl)methanone primarily functions as a valuable precursor and building block in multi-step organic synthesis. Its utility is largely centered on its identity as an α-haloketone, which allows for a range of chemical modifications. While extensive research on this specific molecule is not widely published, its structural analogs, such as (1-Bromocyclopentyl)(2-chlorophenyl)methanone, are recognized as key intermediates in the synthesis of pharmaceutical compounds. cymitquimica.comechemi.comindiamart.comchemicalbook.comveeprho.com For instance, the chlorinated analog is used in the preparation of ketamine derivatives. chemicalbook.comveeprho.com This suggests that (1-Bromocyclopentyl)(phenyl)methanone serves a similar role as an intermediate for synthesizing complex organic molecules and potential pharmaceutical agents. guidechem.com The synthesis of this compound typically involves the α-bromination of its precursor, cyclopentyl phenyl ketone. google.com

Significance of α-Bromoketones in Synthetic Transformations

The class of molecules known as α-bromoketones are pivotal in organic synthesis due to their unique reactivity. fiveable.me The presence of a bromine atom on the carbon atom alpha (adjacent) to the carbonyl group creates a highly electrophilic center, making it a target for nucleophiles. fiveable.me This structural feature enables α-bromoketones to participate in a wide variety of important synthetic reactions.

Key transformations involving α-bromoketones include:

Nucleophilic Substitution: The bromide ion is an excellent leaving group, facilitating reactions where various nucleophiles displace it. This allows for the introduction of diverse functional groups at the α-carbon. fiveable.me

Favorskii Rearrangement: This is a characteristic reaction of α-halo ketones in the presence of a base. wikipedia.orgpurechemistry.org For cyclic α-halo ketones, this reaction is a powerful method for achieving ring contraction, leading to the formation of carboxylic acid derivatives with smaller rings. wikipedia.orgnrochemistry.com

Elimination Reactions: Treatment with a base can lead to dehydrobromination, forming α,β-unsaturated ketones, which are themselves valuable synthetic intermediates. fiveable.melibretexts.org

Heterocycle Synthesis: α-Bromoketones are crucial starting materials for synthesizing a variety of nitrogen, sulfur, and oxygen-containing heterocyclic compounds, many of which have significant biological activity. researchgate.netmdpi.com

The versatility and reactivity of α-bromoketones make them indispensable tools for chemists aiming to construct complex and pharmacologically relevant molecules. mdpi.com

Structural Classifications and Distinctive Features of the (1-Bromocyclopentyl)(phenyl)methanone Scaffold

The chemical reactivity and utility of (1-Bromocyclopentyl)(phenyl)methanone are direct consequences of its specific molecular architecture. The key components of its structure are detailed below.

| Structural Feature | Description |

| α-Bromoketone | The core functional group, consisting of a ketone with a bromine atom on the adjacent carbon. This arrangement makes the α-carbon electrophilic and susceptible to nucleophilic attack. fiveable.me |

| Phenyl Group | An aromatic ring attached directly to the carbonyl carbon. This group influences the electronic properties of the carbonyl group and provides a site for further functionalization. |

| Cyclopentyl Ring | A five-membered aliphatic ring bonded to the carbonyl group. This ring introduces specific steric constraints and conformational properties to the molecule. |

The combination of an electrophilic α-carbon, a reactive carbonyl group, and the steric and electronic influences of the phenyl and cyclopentyl rings defines the compound's role as a versatile synthetic intermediate.

Properties

IUPAC Name |

(1-bromocyclopentyl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO/c13-12(8-4-5-9-12)11(14)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNULTXNEKXSBQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)C2=CC=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Bromocyclopentyl Phenyl Methanone

Direct Synthetic Pathways

The most direct route to (1-Bromocyclopentyl)(phenyl)methanone involves the α-bromination of cyclopentyl(phenyl)methanone. This reaction places a bromine atom on the carbon adjacent to the carbonyl group.

Bromination of Cyclopentyl(phenyl)methanone

The synthesis of (1-Bromocyclopentyl)(phenyl)methanone is achieved through the electrophilic substitution of an α-hydrogen on the cyclopentyl ring of cyclopentyl(phenyl)methanone. This reaction is typically carried out under acidic conditions, where the ketone undergoes tautomerization to its enol form. masterorganicchemistry.com The enol, with its electron-rich double bond, then acts as a nucleophile, attacking an electrophilic bromine source. masterorganicchemistry.comlibretexts.org

The general mechanism for acid-catalyzed α-bromination of a ketone proceeds as follows:

Protonation of the carbonyl oxygen by an acid catalyst. masterorganicchemistry.com

Deprotonation at the α-carbon to form the enol intermediate. masterorganicchemistry.com

Nucleophilic attack of the enol on the electrophilic bromine (e.g., Br₂). masterorganicchemistry.com

Deprotonation of the carbonyl oxygen to yield the α-bromo ketone and regenerate the acid catalyst. masterorganicchemistry.com

Reaction Conditions and Optimized Methodologies

For the bromination of ketones, a variety of reagents and conditions can be employed to optimize the yield and selectivity of the desired α-bromo product.

Brominating Agents:

Molecular Bromine (Br₂): This is a common and straightforward reagent for α-bromination. nih.gov It is often used in a solvent like acetic acid. libretexts.orgnih.gov

N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent compared to Br₂. masterorganicchemistry.com It is often used when the substrate is sensitive to the harsh conditions of Br₂.

Solvents and Catalysts:

Acetic Acid (AcOH): Acetic acid is a frequently used solvent as it can also act as an acid catalyst to promote enol formation. masterorganicchemistry.comnih.gov

Other Acids: Other acids such as hydrobromic acid (HBr) can also be used to catalyze the reaction. masterorganicchemistry.com

Optimized Procedures: Microwave irradiation has been shown to accelerate the bromination of aryl ketones in the presence of Br₂ and glacial acetic acid. nih.gov For unsymmetrical ketones, the regioselectivity of bromination can be controlled by the reaction conditions. Under thermodynamic control (acidic conditions), the more substituted α-carbon is preferentially halogenated. stackexchange.comwikipedia.org In the case of cyclopentyl(phenyl)methanone, the tertiary α-carbon of the cyclopentyl ring is the most substituted and therefore the primary site of bromination under acidic conditions.

Analogous and Related Synthetic Strategies for Brominated Ketones

The principles governing the synthesis of (1-Bromocyclopentyl)(phenyl)methanone are applicable to a wide range of brominated ketones. Understanding these related strategies provides a broader context for the synthesis of this specific compound.

Bromination of Cyclopentanone (B42830) Derivatives

Acylation Reactions to Construct the Methanone (B1245722) Moiety

The cyclopentyl(phenyl)methanone precursor can be synthesized through various acylation reactions. One common method is the Friedel-Crafts acylation of benzene (B151609) with cyclopentanecarbonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. researchgate.net Alternatively, Grignard reagents can be employed. For example, the reaction of cyclopentylmagnesium bromide with benzonitrile, followed by acidic workup, yields cyclopentyl phenyl ketone. google.com

| Reaction Type | Reactants | Key Reagents/Catalysts | Product |

|---|---|---|---|

| Friedel-Crafts Acylation | Benzene, Cyclopentanecarbonyl chloride | AlCl₃ | Cyclopentyl(phenyl)methanone |

| Grignard Reaction | Cyclopentylmagnesium bromide, Benzonitrile | Acidic workup | Cyclopentyl(phenyl)methanone |

Regioselective α-Halogenation Approaches for Carbonyl Compounds

The regioselectivity of α-halogenation is a critical aspect of synthesizing specific halogenated ketones. fiveable.me

Acid-Catalyzed Halogenation: As previously mentioned, under acidic conditions, halogenation typically occurs at the more substituted α-carbon due to the formation of the more stable, thermodynamically favored enol. stackexchange.comwikipedia.orgjove.com

Base-Catalyzed Halogenation: In contrast, under basic conditions, halogenation tends to occur at the less substituted α-carbon. stackexchange.comwikipedia.org This is because the reaction proceeds through a kinetically controlled enolate formation, where the less sterically hindered proton is removed more rapidly. stackexchange.com

For unsymmetrical ketones, the choice between acidic and basic conditions allows for the selective synthesis of different regioisomers of α-halo ketones. wikipedia.org

| Condition | Intermediate | Control | Site of Halogenation |

|---|---|---|---|

| Acidic | Enol | Thermodynamic | More substituted α-carbon |

| Basic | Enolate | Kinetic | Less substituted α-carbon |

Acid-Catalyzed Halogenation Mechanisms

Acid-catalyzed α-halogenation of ketones is a classical and widely employed transformation. rsc.orgnih.gov The reaction of cyclopentyl phenyl methanone with a brominating agent, such as molecular bromine (Br₂), in the presence of an acid catalyst like acetic acid or hydrobromic acid, leads to the formation of (1-Bromocyclopentyl)(phenyl)methanone. nih.govfao.org

The mechanism proceeds through the formation of an enol intermediate, which is the key nucleophile in this reaction. rsc.orgnih.gov The acid catalyst protonates the carbonyl oxygen, increasing the acidity of the α-hydrogen. nih.gov Subsequent deprotonation of the α-carbon by a weak base (like the solvent or the conjugate base of the acid catalyst) results in the formation of the enol tautomer. nih.govwikipedia.org This enol then attacks the electrophilic bromine, leading to the α-brominated ketone and regeneration of the acid catalyst. rsc.orgnih.gov

Kinetic studies have demonstrated that the rate of halogenation is dependent on the concentration of the ketone and the acid catalyst but is independent of the halogen concentration. nih.govmdpi.comresearchgate.net This indicates that the formation of the enol is the rate-determining step of the reaction. wikipedia.orgnih.govorganic-chemistry.org A significant advantage of the acid-catalyzed method is that it typically results in monohalogenation. researchgate.netrsc.org The introduction of the electron-withdrawing bromine atom decreases the basicity of the carbonyl oxygen, making the protonation step required for further enol formation less favorable. researchgate.netrsc.org

A "green" and effective alternative to using molecular bromine involves the in-situ generation of bromine from the hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr) system. lidsen.comvibrantpharma.com This method offers high selectivity for monobromination and avoids the handling of hazardous liquid bromine. chemicalbook.com

Table 1: Comparison of Acid-Catalyzed Bromination Reagents

| Brominating Agent | Catalyst | Typical Solvent | Advantages | Disadvantages |

| Br₂ | Acetic Acid, HBr | Acetic Acid, Dioxane | Well-established, reliable | Use of hazardous Br₂, formation of HBr byproduct |

| N-Bromosuccinimide (NBS) | Acid Catalyst | Acetic Acid, CCl₄ | Solid reagent, easier to handle | Can lead to radical pathways if not controlled |

| H₂O₂/HBr | Self-catalyzed | Water, Dioxane | "Green" reagents, high selectivity | Requires careful control of stoichiometry |

Radical Bromination in Stereochemical Control

While acid-catalyzed halogenation proceeds via an enol, α-bromination of ketones can also be achieved through a free-radical pathway. acs.org This is often accomplished using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by using photochemical irradiation. researchgate.netresearchgate.net

The mechanism involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts an α-hydrogen from the cyclopentyl phenyl methanone, forming a resonance-stabilized enol radical. This carbon-centered radical then reacts with another molecule of NBS or Br₂ (formed in situ) to yield the α-bromo ketone and propagate the radical chain.

From a stereochemical perspective, the α-carbon in the radical intermediate is sp²-hybridized and trigonal planar. mdpi.com Consequently, the subsequent attack by the bromine source can occur from either face of the planar radical with roughly equal probability. mdpi.com Therefore, if the starting ketone were chiral at a different position, radical bromination at the α-carbon would lead to a mixture of diastereomers. mdpi.com In the case of the achiral cyclopentyl phenyl methanone, the product, (1-Bromocyclopentyl)(phenyl)methanone, possesses a new stereocenter at the α-carbon. The radical pathway will produce a racemic mixture of (R)- and (S)-(1-Bromocyclopentyl)(phenyl)methanone. Achieving stereochemical control in radical brominations is challenging and typically requires the use of chiral auxiliaries or catalysts, which is an area of ongoing research.

Indirect Halogenation via Enol Ethers and Enamines

Indirect methods for α-halogenation offer an alternative to direct bromination and can provide greater control and milder reaction conditions. These methods involve the pre-formation of an enol equivalent, such as a silyl (B83357) enol ether, enol acetate, or an enamine, which is then reacted with an electrophilic bromine source.

Enol Ethers and Enol Acetates: Silyl enol ethers or enol acetates of cyclopentyl phenyl methanone can be prepared and isolated. These enol derivatives are more nucleophilic than the corresponding enol and react readily with mild brominating agents like N-Bromosuccinimide (NBS) to afford the α-bromo ketone in high yield. researchgate.net This approach avoids the use of strong acids and molecular bromine. The reaction of enol acetates with bromine, for instance, has been shown to be a viable method for preparing α-bromoketones. nih.gov

Enamines: Enamines, formed by the reaction of a ketone with a secondary amine (e.g., pyrrolidine, morpholine), are also excellent nucleophiles. The enamine of cyclopentyl phenyl methanone can be treated with a variety of electrophilic halogenating reagents, including NBS, to introduce a bromine atom at the α-position. The resulting α-bromo iminium salt is then hydrolyzed to yield the final product, (1-Bromocyclopentyl)(phenyl)methanone. This method is particularly useful as it proceeds under neutral or slightly acidic conditions during hydrolysis.

Table 2: Common Enol Equivalents for Indirect α-Bromination

| Enol Equivalent | Preparation Method | Brominating Agent | Key Features |

| Silyl Enol Ether | Reaction with a trialkylsilyl halide and a base | NBS, Br₂ | Stable and isolable, mild reaction conditions |

| Enol Acetate | Reaction with acetic anhydride (B1165640) and an acid catalyst | Br₂, NBS | Readily prepared, good yields |

| Enamine | Reaction with a secondary amine | NBS, Br₂ | Formed under mild conditions, highly nucleophilic |

Electrochemical and Photooxidation Methods for α-Bromoketone Synthesis

Modern synthetic chemistry has seen a rise in electrochemical and photochemical methods, which are often considered more sustainable alternatives to traditional reagent-based transformations.

Electrochemical Methods: The α-bromination of ketones can be achieved through electrochemical oxidation. In a typical setup, the ketone is electrolyzed in the presence of a bromide salt, such as ammonium (B1175870) bromide. nih.gov At the anode, bromide ions are oxidized to generate bromine or a related electrophilic bromine species, which then reacts with the ketone (likely via its enol form) to yield the α-bromo ketone. This method avoids the direct use of hazardous bromine and allows for precise control over the reaction by tuning the electrochemical parameters. For instance, a method for the regioselective α′-bromination of α,β-unsaturated ketones has been described using a CuBr₂-mediated electrochemical system. rsc.org

Photooxidation and Photochemical Methods: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis. The direct synthesis of α-bromoketones from alkylarenes has been reported using aerobic photooxidation with hydrobromic acid under visible light irradiation. rsc.orgnih.gov Another approach involves the photochemical α-bromination of ketones using N-Bromosuccinimide under UV-vis irradiation. researchgate.net This method often proceeds via a radical pathway and can be performed at low temperatures without the need for a catalyst or radical initiator. researchgate.net The activation of NBS can also be achieved using a photocatalyst like erythrosine B under visible light, which enhances the electrophilicity of the bromine atom and can favor electrophilic bromination over competing radical pathways. nih.gov

Synthesis of Isotopically Labeled Analogs of (1-Bromocyclopentyl)(phenyl)methanone

Isotopically labeled compounds are invaluable tools in mechanistic studies, metabolic research, and as internal standards in quantitative analysis. The synthesis of labeled (1-Bromocyclopentyl)(phenyl)methanone can be achieved by introducing isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or carbon-14 (B1195169) (¹⁴C).

The most straightforward method for introducing deuterium at the α-position is through acid- or base-catalyzed hydrogen-deuterium exchange. By treating cyclopentyl phenyl methanone with a source of deuterium, such as D₂O, in the presence of an acid (e.g., DCl) or base catalyst, the α-hydrogens can be exchanged for deuterium atoms via the formation of the enol or enolate intermediate. lidsen.comgoogle.com The rate of this exchange has been shown to be identical to the rate of halogenation, providing strong evidence for a common enol intermediate. lidsen.comgoogle.com Subsequent bromination of the deuterated ketone would yield the α-bromo, α-deutero analog.

Introducing carbon isotopes like ¹³C or ¹⁴C requires a more involved synthetic sequence. This would typically start with a commercially available labeled precursor. For example, one could envision a synthesis starting from labeled cyclopentanone or a labeled benzoic acid derivative. The labeled cyclopentyl phenyl methanone would then be synthesized and subsequently brominated using one of the methods described previously to afford the desired isotopically labeled (1-Bromocyclopentyl)(phenyl)methanone.

Advanced Purification and Isolation Techniques

The purification of (1-Bromocyclopentyl)(phenyl)methanone from the reaction mixture is crucial to obtain a product of high purity for subsequent applications. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

Crystallization: If the crude product is a solid, recrystallization is often the most effective method for purification. This technique relies on the differential solubility of the desired compound and impurities in a suitable solvent system at different temperatures. A solvent is chosen in which the α-bromo ketone has high solubility at an elevated temperature and low solubility at a lower temperature. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

Chromatography: For liquid products or when crystallization is ineffective, column chromatography is the method of choice. Silica gel is the most common stationary phase for the purification of moderately polar organic compounds like α-bromo ketones. A solvent system (eluent) of appropriate polarity is selected to achieve good separation between the product and any unreacted starting materials, by-products (such as dibrominated species), or residual reagents. Thin-layer chromatography (TLC) is typically used to monitor the progress of the separation.

Distillation: If (1-Bromocyclopentyl)(phenyl)methanone is a liquid with a sufficiently high boiling point and is thermally stable, vacuum distillation can be used for purification. This method is effective for separating compounds with different volatilities.

The purity of the isolated product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Chemical Reactivity and Transformations of 1 Bromocyclopentyl Phenyl Methanone

Reactions Involving the Carbonyl Functional Group

The carbonyl group (C=O) in (1-Bromocyclopentyl)(phenyl)methanone is a primary site for chemical reactions due to the polarity of the carbon-oxygen double bond. The carbon atom is electrophilic, making it susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of ketones. masterorganicchemistry.comlibretexts.org In this process, a nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and forming a new single bond. This results in a tetrahedral intermediate where the carbon atom's hybridization changes from sp² to sp³. masterorganicchemistry.com The reactivity of the carbonyl carbon is influenced by the attached groups; in this case, the cyclopentyl and phenyl groups. libretexts.org

A wide array of nucleophiles can participate in these reactions. Strong nucleophiles, such as those found in organometallic reagents, lead to irreversible additions.

Table 1: Examples of Nucleophiles for Addition to Ketones

| Nucleophile Type | Reagent Example | Product Type |

|---|---|---|

| Hydride Reagents | Sodium borohydride (B1222165) (NaBH₄) | Secondary Alcohol |

| Lithium aluminum hydride (LiAlH₄) | Secondary Alcohol | |

| Organometallic Reagents | Grignard Reagents (R-MgX) | Tertiary Alcohol |

| Organolithium Reagents (R-Li) | Tertiary Alcohol | |

| Cyanide | Hydrogen Cyanide (HCN) | Cyanohydrin |

Reduction Chemistry

The carbonyl group of (1-Bromocyclopentyl)(phenyl)methanone can be reduced to a secondary alcohol. This transformation is typically achieved using hydride-based reducing agents.

Sodium borohydride (NaBH₄) is a mild reducing agent that selectively reduces aldehydes and ketones. masterorganicchemistry.comchemguide.co.ukumn.edu The reaction involves the transfer of a hydride ion (H⁻) from the borohydride to the carbonyl carbon. chemguide.co.uk A subsequent workup with a protic solvent, such as an alcohol or water, protonates the resulting alkoxide to yield the final alcohol product, (1-bromocyclopentyl)(phenyl)methanol. masterorganicchemistry.comyoutube.com

Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and will also readily reduce the ketone to the corresponding secondary alcohol. rsc.org Due to its higher reactivity, it is less selective than NaBH₄ and can reduce other functional groups that NaBH₄ would not affect. masterorganicchemistry.com

Table 2: Common Reducing Agents for Ketones

| Reagent | Formula | Reactivity | Solvent |

|---|---|---|---|

| Sodium borohydride | NaBH₄ | Mild and Selective | Alcohols (e.g., Methanol, Ethanol) |

| Lithium aluminum hydride | LiAlH₄ | Strong and Less Selective | Ethers (e.g., Diethyl ether, THF) |

Reactions Governed by the Bromine Atom

The presence of the bromine atom on the α-carbon (the carbon adjacent to the carbonyl group) significantly influences the molecule's reactivity, providing pathways for substitution and elimination reactions.

Nucleophilic Substitution Reactions at the Brominated Center

The α-carbon in (1-Bromocyclopentyl)(phenyl)methanone is highly activated towards nucleophilic substitution, proceeding through an Sₙ2 pathway. up.ac.zajove.comjove.com The electron-withdrawing effect of the adjacent carbonyl group makes the α-carbon more electrophilic and enhances its reactivity compared to a typical alkyl bromide. up.ac.za

This enhanced reactivity allows for the displacement of the bromide ion by a variety of nucleophiles. However, the choice of nucleophile is important. Less basic nucleophiles are generally used, as strongly basic nucleophiles can lead to competing elimination reactions or the formation of α-haloenolate ions, which can participate in side reactions. jove.comjove.com Sₙ1 reactions are disfavored because they would form a less stable carbocation at the α-position. jove.comjove.com

Elimination Reactions Leading to α,β-Unsaturated Ketones

(1-Bromocyclopentyl)(phenyl)methanone can undergo an elimination reaction to form an α,β-unsaturated ketone, specifically cyclopent-1-enyl(phenyl)methanone. This reaction involves the removal of a hydrogen atom from the β-carbon and the bromine atom from the α-carbon.

This transformation is typically promoted by a sterically hindered, non-nucleophilic base, such as pyridine. libretexts.org The reaction proceeds via an E2 (bimolecular elimination) mechanism, where the base abstracts a proton from the carbon adjacent to the brominated carbon, and the bromide ion is expelled simultaneously, creating a double bond conjugated with the carbonyl group. libretexts.org

Transformations Involving the Phenyl Moiety

The phenyl group in (1-Bromocyclopentyl)(phenyl)methanone is an aromatic ring and can undergo electrophilic aromatic substitution (SₑAr). wikipedia.org In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgmsu.edu The benzoyl group (a carbonyl group attached to a phenyl ring) is a deactivating group and a meta-director. This means it withdraws electron density from the phenyl ring, making it less reactive towards electrophiles than benzene (B151609) itself, and directs incoming electrophiles to the meta positions (carbons 3 and 5 relative to the point of attachment).

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group.

Halogenation: Reaction with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) introduces a halogen atom. libretexts.orgnih.gov

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid (-SO₃H) group. msu.edu

Friedel-Crafts Acylation and Alkylation: Reaction with an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst (e.g., AlCl₃) introduces an acyl or alkyl group, respectively. msu.edumasterorganicchemistry.com

Due to the deactivating nature of the existing benzoyl group, these reactions would require harsher conditions than those needed for benzene.

Derivatization Pathways and Comprehensive Reaction Profiles

The chemical behavior of (1-Bromocyclopentyl)(phenyl)methanone is primarily dictated by the presence of three key functional components: the ketone carbonyl group, the bromine atom at the α-position to the carbonyl, and the cyclopentyl ring structure. The electron-withdrawing nature of the benzoyl group enhances the reactivity of the α-carbon, making the bromine atom a good leaving group in nucleophilic substitution and elimination reactions. This inherent reactivity opens up several derivatization pathways, allowing for significant structural modifications and the synthesis of a variety of other compounds. The principal transformations include base-induced rearrangements, elimination reactions, and nucleophilic substitutions.

Favorskii Rearrangement: A Pathway to Ring Contraction

One of the most significant transformations for α-halo cyclic ketones is the Favorskii rearrangement. wikipedia.orgpearson.com This reaction occurs when (1-Bromocyclopentyl)(phenyl)methanone is treated with a base, leading to a characteristic ring contraction. The cyclopentyl ring is converted into a cyclobutane (B1203170) ring. The reaction proceeds through a proposed cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic base. pearson.com

The nature of the base used determines the final product. The use of hydroxide (B78521) ions (e.g., potassium hydroxide) leads to the formation of a carboxylic acid. When an alkoxide, such as sodium methoxide (B1231860), is employed as the base, the corresponding ester is formed. wikipedia.org Similarly, using an amine as the base can yield the corresponding amide. This versatility makes the Favorskii rearrangement a powerful tool for generating a range of 1-phenylcyclobutane-1-carboxylic acid derivatives from a single precursor. The general mechanism involves the formation of an enolate, intramolecular nucleophilic attack to displace the bromide and form a strained bicyclic cyclopropanone intermediate, followed by nucleophilic attack of the base on the carbonyl carbon and subsequent ring opening. pearson.com

Table 1: Representative Favorskii Rearrangement Transformations

| Reagent/Base | Solvent | Expected Product | Product Class |

|---|---|---|---|

| Sodium hydroxide (NaOH) | Water/Ethanol | 1-Phenylcyclobutane-1-carboxylic acid | Carboxylic Acid |

| Sodium methoxide (NaOMe) | Methanol | Methyl 1-phenylcyclobutane-1-carboxylate | Ester |

Dehydrohalogenation: Formation of α,β-Unsaturated Ketones

In the presence of a non-nucleophilic or sterically hindered base, (1-Bromocyclopentyl)(phenyl)methanone can undergo an elimination reaction. This process, known as dehydrohalogenation, involves the removal of a proton from the adjacent carbon on the cyclopentyl ring and the elimination of the bromide ion, resulting in the formation of a carbon-carbon double bond. The product of this reaction is (Cyclopent-1-en-1-yl)(phenyl)methanone, an α,β-unsaturated ketone.

This transformation is particularly relevant as a closely related compound, (1-Bromocyclopentyl)(2-chlorophenyl)methanone, is utilized as a reactant in dehydrohalogenation reactions during the synthesis of pharmaceutical compounds. cymitquimica.com Typical bases used for this purpose include pyridine, triethylamine, or potassium tert-butoxide. The resulting conjugated system in the product is a valuable synthon for further reactions, such as Michael additions.

Table 2: Dehydrohalogenation Reaction Profile

| Reagent/Base | Solvent | Expected Product | Product Class |

|---|---|---|---|

| Pyridine | Toluene | (Cyclopent-1-en-1-yl)(phenyl)methanone | α,β-Unsaturated Ketone |

| Potassium tert-butoxide | tert-Butanol | (Cyclopent-1-en-1-yl)(phenyl)methanone | α,β-Unsaturated Ketone |

Nucleophilic Substitution with Amines: Synthesis of α-Amino Ketones

The carbon atom bearing the bromine in (1-Bromocyclopentyl)(phenyl)methanone is an electrophilic center and can be attacked by nucleophiles. While direct SN2 substitution at a tertiary carbon is generally disfavored, the influence of the adjacent carbonyl group facilitates reactions with certain nucleophiles. Primary and secondary amines can react to displace the bromide, leading to the formation of α-amino ketones.

For instance, reaction with a primary amine, such as methylamine, is expected to yield (1-(methylamino)cyclopentyl)(phenyl)methanone. This reaction provides a direct route to valuable intermediates for the synthesis of various nitrogen-containing compounds. The reaction typically proceeds by nucleophilic attack of the amine on the α-carbon, followed by the expulsion of the bromide ion.

Table 3: Nucleophilic Substitution with Amines

| Reagent/Nucleophile | Solvent | Expected Product | Product Class |

|---|---|---|---|

| Methylamine (CH₃NH₂) | Tetrahydrofuran (THF) | (1-(Methylamino)cyclopentyl)(phenyl)methanone | α-Amino Ketone |

| Aniline (C₆H₅NH₂) | Ethanol | (1-(Phenylamino)cyclopentyl)(phenyl)methanone | α-Amino Ketone |

Spectroscopic Characterization and Structural Elucidation of 1 Bromocyclopentyl Phenyl Methanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In a ¹H NMR spectrum of (1-Bromocyclopentyl)(phenyl)methanone, distinct signals would be expected for the protons of the phenyl group and the cyclopentyl ring. The aromatic protons would likely appear in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current and the adjacent carbonyl group. The protons ortho to the carbonyl group would be expected at the lowest field, followed by the meta and para protons.

The protons of the cyclopentyl ring would be expected in the upfield region, likely between 1.5 and 3.0 ppm. Due to the presence of the bromine atom and the phenylmethanone group at the C1 position, the protons on the adjacent carbons (C2 and C5) would be diastereotopic and thus magnetically non-equivalent, leading to complex splitting patterns.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would provide information on the number of unique carbon environments in the molecule. A signal for the carbonyl carbon would be expected in the highly deshielded region, typically around 195-205 ppm. The carbon atom attached to the bromine (C1 of the cyclopentyl ring) would also be significantly downfield. The aromatic carbons would show a set of signals in the 120-140 ppm region, with the ipso-carbon (attached to the carbonyl group) being further downfield. The methylene (B1212753) carbons of the cyclopentyl ring would appear in the upfield region of the spectrum.

Table 1: Predicted ¹³C NMR Chemical Shifts for (1-Bromocyclopentyl)(phenyl)methanone

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 195 - 205 |

| Phenyl C (ipso) | 135 - 145 |

| Phenyl C (ortho, meta, para) | 125 - 135 |

| Cyclopentyl C1 (C-Br) | 60 - 70 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC)

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the cyclopentyl ring and the phenyl group. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of (1-Bromocyclopentyl)(phenyl)methanone would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. This peak would be expected in the region of 1680-1700 cm⁻¹. Other characteristic absorptions would include those for the aromatic C-H stretching vibrations (around 3000-3100 cm⁻¹) and the aliphatic C-H stretching vibrations of the cyclopentyl ring (around 2850-3000 cm⁻¹). The C-Br stretching vibration would be expected in the fingerprint region, typically below 800 cm⁻¹.

Table 2: Expected IR Absorption Bands for (1-Bromocyclopentyl)(phenyl)methanone

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Carbonyl (C=O) Stretch | 1680 - 1700 | Strong |

| Aromatic C=C Bending | 1450 - 1600 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Elucidation of Fragmentation Pathways

In the mass spectrum of (1-Bromocyclopentyl)(phenyl)methanone, the molecular ion peak (M⁺) would be expected, showing a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Key fragmentation pathways would likely involve the cleavage of the bonds adjacent to the carbonyl group (α-cleavage). This could lead to the formation of a benzoyl cation (C₆H₅CO⁺) at m/z 105 and a (1-bromocyclopentyl) radical. Alternatively, loss of a bromine radical could occur, followed by further fragmentation of the cyclopentyl ring. The fragmentation pattern would be crucial for confirming the connectivity of the molecule.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| (1-Bromocyclopentyl)(phenyl)methanone |

Application of Isotopic Labeling in Mass Spectrometric Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. In the case of (1-Bromocyclopentyl)(phenyl)methanone, isotopic labeling—both natural and artificial—plays a crucial role in its characterization.

The most significant feature for the mass spectrometric analysis of this compound is the natural isotopic distribution of bromine. Bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, with natural abundances of approximately 50.69% and 49.31%, respectively. This near 1:1 ratio results in a characteristic pair of peaks (M and M+2) for the molecular ion and any bromine-containing fragments, separated by two mass units. This distinctive pattern is a definitive indicator for the presence of a single bromine atom in the molecule and its fragments.

The molecular formula for (1-Bromocyclopentyl)(phenyl)methanone is C₁₂H₁₃BrO. nih.govguidechem.com The theoretical monoisotopic mass of the molecular ion containing ⁷⁹Br is 252.0150 Da, while the ion containing ⁸¹Br is 254.0130 Da. The observation of two peaks of nearly equal intensity at these m/z values would confirm the molecular weight and the presence of bromine.

While specific synthetic isotopic labeling studies (e.g., using ¹³C or ²H) for this compound are not documented in the literature, such experiments could be employed to elucidate fragmentation pathways. For instance, labeling specific positions on the cyclopentyl or phenyl ring would allow researchers to track the fate of these structural units during mass spectrometric fragmentation, providing unambiguous evidence for proposed fragmentation mechanisms.

Table 1: Theoretical Isotopic Distribution for Key Ions of (1-Bromocyclopentyl)(phenyl)methanone This table presents a simplified theoretical pattern based on the natural abundance of bromine isotopes.

| Ion Fragment | Formula | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Expected Intensity Ratio |

|---|---|---|---|---|

| Molecular Ion [M]⁺ | [C₁₂H₁₃BrO]⁺ | 252.0 | 254.0 | ~1:1 |

| Benzoyl Cation | [C₇H₅O]⁺ | 105.0 | N/A | 1:0 |

| Bromocyclopentyl Cation | [C₅H₈Br]⁺ | 147.0 | 149.0 | ~1:1 |

| Loss of Bromine [M-Br]⁺ | [C₁₂H₁₃O]⁺ | 173.1 | N/A | 1:0 |

X-ray Crystallography for Stereochemical and Regiochemical Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for (1-Bromocyclopentyl)(phenyl)methanone has not been reported in publicly available databases, a hypothetical analysis would provide unequivocal structural information.

A primary outcome of this analysis would be the unambiguous confirmation of the compound's regiochemistry. It would verify that the bromine atom and the benzoyl group are attached to the same carbon atom (C1) of the cyclopentyl ring, as indicated by its name.

Furthermore, X-ray crystallography would reveal the molecule's specific conformation in the solid state. This includes determining the precise bond lengths, bond angles, and torsion angles within the molecule. Key structural parameters that would be elucidated include:

The degree of puckering in the cyclopentyl ring (e.g., envelope or twist conformation).

The torsion angle between the plane of the phenyl ring and the carbonyl group.

The orientation of the bulky bromo and benzoyl substituents on the cyclopentyl ring (e.g., axial vs. equatorial-like positions relative to the ring's conformation).

While (1-Bromocyclopentyl)(phenyl)methanone is an achiral molecule, crystallographic analysis provides crucial stereochemical data regarding the relative orientation of its constituent parts. The data obtained would be fundamental for computational chemistry studies, helping to correlate its solid-state structure with its chemical properties.

Table 2: Key Parameters Determined by a Hypothetical X-ray Crystallographic Analysis This table lists the type of data that would be obtained from a successful single-crystal X-ray diffraction experiment.

| Parameter Category | Specific Data Points | Purpose |

|---|---|---|

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the basic repeating unit of the crystal. |

| Space Group | e.g., P2₁/c, P-1 | Describes the symmetry elements within the crystal lattice. |

| Bond Lengths | C-Br, C=O, C-C, C-H (Å) | Confirms covalent bonding and can indicate bond order or strain. |

| Bond Angles | Br-C-C, O=C-C, C-C-C (°) | Defines the geometry around each atom. |

| Torsion Angles | e.g., C-C-C-Br, C-C-C=O (°) | Describes the conformation of the cyclopentyl ring and the orientation of substituents. |

| Intermolecular Interactions | Hydrogen bonds, van der Waals contacts | Reveals how molecules are packed together in the crystal lattice. |

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| (1-Bromocyclopentyl)(phenyl)methanone | C₁₂H₁₃BrO |

Mechanistic and Computational Investigations of 1 Bromocyclopentyl Phenyl Methanone

Elucidation of Reaction Mechanisms

The reactivity of (1-Bromocyclopentyl)(phenyl)methanone is governed by the interplay between the electrophilic carbonyl carbon, the adjacent carbon bearing the bromine atom, and the protons on the cyclopentyl ring.

The synthesis of α-bromoketones typically proceeds through the reaction of a ketone with a bromine source, a process that is often mediated by the formation of an enol or enolate intermediate. In the case of the precursor to (1-Bromocyclopentyl)(phenyl)methanone, which is cyclopentyl(phenyl)methanone, the α-bromination is facilitated by the conversion of the ketone to its corresponding enol or enolate.

Under acidic conditions, the carbonyl oxygen is protonated, which enhances the acidity of the α-proton. A weak base can then remove this proton to form a neutral enol intermediate. This enol then acts as a nucleophile, attacking molecular bromine to yield the α-brominated product and regenerating the acid catalyst.

Alternatively, under basic conditions, a strong base directly abstracts an α-proton to form a resonance-stabilized enolate. This enolate is a potent nucleophile that readily reacts with an electrophilic bromine source, such as N-bromosuccinimide (NBS), to give the final α-bromoketone. The regioselectivity of this reaction is critical; for an unsymmetrical ketone, the position of bromination is determined by which enolate is formed, which can be controlled by kinetic versus thermodynamic conditions. For cyclopentyl(phenyl)methanone, bromination occurs at the tertiary carbon of the cyclopentyl ring. Recent studies have also shown that γ-keto selenides can undergo an α-deprotonation/β-elimination pathway, highlighting the significance of enol-mediated processes in the reactions of keto compounds. rsc.org

Nucleophilic attack on the carbonyl group of (1-Bromocyclopentyl)(phenyl)methanone is a key reaction pathway. The carbonyl carbon is sp² hybridized and trigonal planar, meaning a nucleophile can attack from either the re or si face. libretexts.org This attack leads to a change in hybridization from sp² to sp³, resulting in a tetrahedral intermediate. libretexts.orgopenochem.org

If the nucleophile attacks the carbonyl carbon, the resulting product will have a new stereocenter at the carbonyl carbon, in addition to the existing stereocenter at the α-carbon bearing the bromine. The stereochemical outcome is dependent on the steric hindrance posed by the cyclopentyl and phenyl groups, as well as the nature of the incoming nucleophile. libretexts.org The Bürgi-Dunitz trajectory describes the preferred angle of attack of the nucleophile on the carbonyl carbon, which is approximately 107°. openochem.org

Nucleophilic substitution at the α-carbon, displacing the bromide, is also a significant reaction. This typically proceeds via an S_N2 mechanism, which involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the α-carbon. However, the presence of the adjacent carbonyl group can influence the reaction rate and mechanism. up.ac.za

| Parameter | Description |

| Hybridization Change | Carbonyl carbon changes from sp² to sp³ upon nucleophilic attack. libretexts.org |

| Initial Geometry | Trigonal planar at the carbonyl carbon. libretexts.org |

| Intermediate Geometry | Tetrahedral at the carbonyl carbon. openochem.org |

| Stereochemical Outcome | Potential for a racemic mixture of enantiomers if the two groups attached to the carbonyl are different and attack occurs from either face. libretexts.org |

(1-Bromocyclopentyl)(phenyl)methanone can undergo elimination reactions in the presence of a base to form an alkene. The primary mechanisms for such reactions are E1 (unimolecular), E2 (bimolecular), and E1cb (unimolecular conjugate base). stackexchange.comdalalinstitute.com

The E2 mechanism is a concerted, one-step process where a base removes a proton from a β-carbon while the leaving group (bromide) departs simultaneously. dalalinstitute.commgscience.ac.in This mechanism requires an anti-periplanar arrangement of the proton and the leaving group. stackexchange.com For (1-Bromocyclopentyl)(phenyl)methanone, the rigidity of the cyclopentyl ring can influence the availability of protons in the required anti-periplanar conformation.

The E1 mechanism is a two-step process that begins with the departure of the leaving group to form a carbocation intermediate, followed by the removal of a β-proton by a weak base. masterorganicchemistry.comlibretexts.org This pathway is favored for substrates that can form stable carbocations and in the presence of weak bases. masterorganicchemistry.com

The E1cb mechanism also involves two steps, but the order is reversed: a strong base first removes an acidic proton to form a carbanion (the conjugate base), which then expels the leaving group. dalalinstitute.com This mechanism is less common for simple alkyl halides but can be relevant if the β-protons are sufficiently acidic.

The competition between these elimination pathways and nucleophilic substitution (S_N1 and S_N2) is a crucial aspect of the reactivity of α-haloketones. dalalinstitute.comlibretexts.org

| Mechanism | Rate Law | Key Features |

| E2 | Rate = k[Substrate][Base] | Concerted reaction; requires anti-periplanar geometry. stackexchange.comdalalinstitute.com |

| E1 | Rate = k[Substrate] | Stepwise reaction via a carbocation intermediate. masterorganicchemistry.comlibretexts.org |

| E1cb | Rate = k[Conjugate Base] | Stepwise reaction via a carbanion intermediate. dalalinstitute.com |

Theoretical and Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the electronic structure, reactivity, and reaction mechanisms of molecules like (1-Bromocyclopentyl)(phenyl)methanone at a molecular level. rsc.org

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to determine the electronic structure of (1-Bromocyclopentyl)(phenyl)methanone. These calculations can provide valuable information about:

Molecular Geometry: The optimized three-dimensional structure of the molecule, including bond lengths and angles.

Charge Distribution: The partial atomic charges on each atom, which can identify the most electrophilic and nucleophilic sites. For instance, the carbonyl carbon will have a significant partial positive charge, making it susceptible to nucleophilic attack.

Frontier Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The LUMO is typically centered on the carbonyl group and the C-Br bond, indicating that these are the likely sites for nucleophilic attack.

Computational studies on similar α-haloketones have utilized DFT to gain insight into their reactions. up.ac.za These studies can reveal how substituent changes affect the electronic properties and reactivity of the molecule.

A significant advantage of computational chemistry is its ability to model short-lived species such as reaction intermediates and transition states, which are often difficult to observe experimentally. rsc.org For the reactions of (1-Bromocyclopentyl)(phenyl)methanone, computational modeling can:

Map Reaction Pathways: By calculating the potential energy surface for a reaction, chemists can identify the most likely mechanistic pathway. This involves locating the transition state structures that connect reactants to products.

Calculate Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. Computational models can predict these energies, allowing for a comparison of the feasibility of different reaction pathways (e.g., S_N2 vs. E2). up.ac.za

Analyze Transition State Structures: The geometry of a transition state provides a snapshot of the bond-breaking and bond-forming processes. For example, in an S_N2 reaction, the transition state would show the partial formation of the new bond with the nucleophile and the partial breaking of the C-Br bond.

Computational studies on the nucleophilic substitution reactions of α-bromoacetophenone have shown that the activation energies are relatively low and can be influenced by the nature of the nucleophile. up.ac.za These studies also highlight the importance of attractive interactions between the nucleophile and hydrogens on the α-carbon during the initial stages of the reaction. up.ac.za Similar computational approaches can be applied to (1-Bromocyclopentyl)(phenyl)methanone to elucidate its detailed reaction mechanisms.

Conformational Analysis and Stereochemical Prediction

The stereochemical outcome of chemical reactions is intrinsically linked to the three-dimensional arrangement of atoms in a molecule. For (1-Bromocyclopentyl)(phenyl)methanone, a comprehensive understanding of its conformational preferences is paramount for predicting how it will interact with other reagents and, consequently, the stereochemistry of the resulting products. Computational and spectroscopic studies on analogous α-halocycloalkanones provide a robust framework for this analysis.

The cyclopentyl ring in (1-Bromocyclopentyl)(phenyl)methanone is not planar but exists in a dynamic equilibrium between various puckered conformations, primarily the envelope and twist forms. The presence of a bulky phenylmethanone group and a bromine atom at the C1 position significantly influences the conformational landscape.

Detailed computational studies on the closely related 2-halocyclopentanones have elucidated the key conformational isomers and their relative energies. nih.govresearchgate.net The primary equilibrium for the halogen substituent is between a pseudo-axial (Ψ-a) and a pseudo-equatorial (Ψ-e) position. In these conformations, the C-Br bond is oriented either roughly parallel (axial) or perpendicular (equatorial) to the approximate plane of the ring.

Theoretical calculations at the B3LYP level of theory for 2-bromocyclopentanone (B1279250) reveal a preference for the pseudo-equatorial conformer in the isolated molecule (gas phase). nih.govresearchgate.net This preference is attributed to a combination of steric and stereoelectronic factors. The pseudo-equatorial position minimizes steric clashes between the bromine atom and adjacent hydrogen atoms on the cyclopentyl ring.

The relative stability of these conformers is also influenced by the solvent environment. In less polar solvents, the energy difference between the pseudo-equatorial and pseudo-axial conformers tends to decrease, indicating a slight stabilization of the more polar pseudo-axial form. This trend continues with increasing solvent polarity, which can further stabilize the conformer with a larger dipole moment.

Table 1: Calculated Conformational Energy Differences for 2-Bromocyclopentanone

| Conformer | Energy Difference (EΨ-e - EΨ-a) in Gas Phase (kcal/mol) |

| Pseudo-equatorial (Ψ-e) | -0.85 |

| Pseudo-axial (Ψ-a) | 0.00 |

Data sourced from theoretical calculations at the B3LYP level of theory. nih.govresearchgate.net

The conformational equilibrium of the cyclopentyl ring directly impacts the accessibility of the carbonyl group to incoming nucleophiles. Nucleophilic addition to the carbonyl carbon is a key reaction for this class of compounds. The trajectory of the approaching nucleophile is influenced by the spatial arrangement of the adjacent cyclopentyl ring and its substituents.

The two faces of the planar carbonyl group are diastereotopic due to the presence of the chiral center at the α-carbon. Attack of a nucleophile from one face will lead to one diastereomer, while attack from the opposite face will yield the other. The prediction of the major stereoisomer formed depends on the relative steric hindrance presented by the different conformers of the cyclopentyl ring.

Considering the preference for the pseudo-equatorial conformation of the bromine atom, the phenyl group and the bulk of the cyclopentyl ring will create a sterically biased environment around the carbonyl group. It is generally predicted that a nucleophile will preferentially attack from the less hindered face of the carbonyl. In the case of (1-Bromocyclopentyl)(phenyl)methanone, the face of the carbonyl group opposite to the bulky cyclopentyl ring is expected to be more accessible.

Furthermore, stereoelectronic effects play a crucial role in the reactivity of α-haloketones. The alignment of the C-Br bond with the π-system of the carbonyl group can influence the electrophilicity of the carbonyl carbon. The preferred conformations will be those that allow for favorable orbital overlap, potentially enhancing the reactivity at the carbonyl center.

Applications in Advanced Organic Synthesis and Chemical Research

Role as a Key Precursor in Complex Organic Molecule Synthesis

The reactivity of the carbon-bromine bond and the adjacent carbonyl group positions (1-Bromocyclopentyl)(phenyl)methanone as a valuable precursor for constructing more elaborate molecular architectures. Its primary role is to introduce a cyclopentyl ring functionalized with a benzoyl group, which can then undergo further transformations.

(1-Bromocyclopentyl)(phenyl)methanone is an exemplary α-halo ketone, a class of compounds well-known for undergoing the Favorskii rearrangement. nrochemistry.compurechemistry.org This reaction is a cornerstone transformation in organic synthesis, particularly for cyclic α-halo ketones, where it facilitates a ring-contraction. wikipedia.orgalfa-chemistry.com When treated with a base, such as a hydroxide (B78521) or alkoxide, (1-Bromocyclopentyl)(phenyl)methanone can rearrange to form a phenyl-substituted cyclobutanecarboxylic acid or its corresponding ester. wikipedia.org

The reaction proceeds through the formation of a highly strained cyclopropanone (B1606653) intermediate after the base abstracts a proton to form an enolate, which then displaces the bromide ion via intramolecular cyclization. wikipedia.org The subsequent nucleophilic attack by the base on the cyclopropanone intermediate opens the three-membered ring to yield a more stable carbanion, leading to the final ring-contracted product. wikipedia.org This rearrangement provides a reliable method for converting a five-membered cyclopentyl scaffold into a four-membered cyclobutane (B1203170) ring, a valuable structure in medicinal chemistry and materials science. The resulting carboxylic acid or ester is a multifunctional compound, possessing both a phenyl group and a carboxylic acid derivative attached to a strained ring system, ready for further synthetic manipulation.

Table 1: Favorskii Rearrangement of (1-Bromocyclopentyl)(phenyl)methanone

| Reactant | Base/Nucleophile | Major Product | Reaction Type |

|---|---|---|---|

| (1-Bromocyclopentyl)(phenyl)methanone | Hydroxide (e.g., NaOH) | 1-Phenylcyclobutane-1-carboxylic acid | Ring Contraction |

| (1-Bromocyclopentyl)(phenyl)methanone | Alkoxide (e.g., NaOR) | Alkyl 1-phenylcyclobutane-1-carboxylate | Ring Contraction / Esterification |

Scaffold for Rational Molecular Design and Diversification

The distinct functional groups within (1-Bromocyclopentyl)(phenyl)methanone offer multiple handles for chemical modification, making it a suitable scaffold for creating libraries of new compounds.

The structure of (1-Bromocyclopentyl)(phenyl)methanone allows for diverse reactivity patterns. smolecule.com Functionalization can be targeted at three primary sites:

The Carbon-Bromine Bond: The tertiary bromide is a good leaving group and can be substituted by various nucleophiles in SN1-type reactions. This allows for the introduction of a wide range of functional groups (e.g., hydroxyl, alkoxy, cyano, azido) at the quaternary center.

The Carbonyl Group: The ketone can undergo standard carbonyl chemistry, including reduction to a secondary alcohol, Grignard reactions to form tertiary alcohols, or reductive amination to introduce nitrogen-containing moieties.

The Phenyl Ring: The aromatic ring can be modified through electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions), allowing for the tuning of the electronic and steric properties of the molecule.

This trifecta of reactive sites enables the systematic development of new chemical entities based on the core benzoyl-cyclopentyl scaffold.

(1-Bromocyclopentyl)(phenyl)methanone itself is an achiral molecule. However, it can be used as a starting material in asymmetric syntheses to generate chiral products. For instance, the asymmetric reduction of the ketone functional group using chiral reducing agents (e.g., catalysts based on chiral ligands) would yield enantiomerically enriched (1-bromocyclopentyl)(phenyl)methanol. This introduces a new stereocenter that can direct the stereochemistry of subsequent reactions.

While specific studies on the asymmetric synthesis originating from (1-Bromocyclopentyl)(phenyl)methanone are not widely documented, general methodologies for the asymmetric synthesis of substituted cyclopentanes are well-established. rsc.org These strategies often involve the use of chiral auxiliaries or catalysts to control the formation of stereogenic centers during synthesis. nih.govnih.gov Such approaches could theoretically be applied to derivatives of (1-Bromocyclopentyl)(phenyl)methanone to construct complex, stereochemically defined molecules.

Utility in Mechanistic and Kinetic Studies of Organic Reactions

As an α-halo ketone, (1-Bromocyclopentyl)(phenyl)methanone is a relevant substrate for mechanistic investigations, particularly concerning the Favorskii rearrangement. researchgate.net The mechanism of this reaction has been a subject of extensive study. purechemistry.orgwikipedia.org For substrates like (1-Bromocyclopentyl)(phenyl)methanone, which have enolizable α'-protons, the reaction is believed to proceed via a cyclopropanone intermediate. wikipedia.orgalfa-chemistry.com

However, for α-halo ketones that lack enolizable protons, an alternative pathway known as the quasi-Favorskii (or pseudo-Favorskii) rearrangement occurs. wikipedia.org In this mechanism, the base first attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by a concerted collapse of the intermediate where the neighboring carbon migrates and displaces the halide. wikipedia.org Studying substrates like (1-Bromocyclopentyl)(phenyl)methanone and its derivatives under various conditions can provide insights into the factors that favor one mechanistic pathway over another, contributing to a deeper understanding of reaction mechanisms in organic chemistry. nih.govnih.gov

Application as Analytical Standards and Reference Materials

In addition to its synthetic utility, (1-Bromocyclopentyl)(phenyl)methanone and its chlorinated analog, (1-Bromocyclopentyl)(2-chlorophenyl)methanone, serve as important reference materials in analytical chemistry. lgcstandards.com Specifically, these compounds are known intermediates and impurities in the synthesis of certain pharmaceuticals, such as ketamine. axios-research.comechemi.comchemicalbook.com

As such, they are used as characterized reference standards for the development and validation of analytical methods (e.g., chromatography) to monitor the quality and purity of active pharmaceutical ingredients (APIs). axios-research.com Their availability as a well-characterized material is crucial for quality control applications during the synthesis and formulation stages of drug development. axios-research.comvibrantpharma.com

Table 2: Chemical Identifiers for (1-Bromocyclopentyl)(phenyl)methanone

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | (1-bromocyclopentyl)(phenyl)methanone | sigmaaldrich.comnih.gov |

| CAS Number | 6740-66-5 | lgcstandards.comnih.gov |

| Molecular Formula | C₁₂H₁₃BrO | nih.gov |

| Molecular Weight | 253.13 g/mol | nih.gov |

| InChI Key | BNULTXNEKXSBQI-UHFFFAOYSA-N | sigmaaldrich.comnih.gov |

Q & A

Q. What are the optimal synthetic routes for (1-Bromocyclopentyl)(phenyl)methanone?

The compound is synthesized via Friedel-Crafts acylation , where 1-bromocyclopentanecarbonyl chloride reacts with benzene derivatives (e.g., chlorobenzene) in the presence of a Lewis acid catalyst (e.g., AlCl₃). This method ensures precise introduction of the bromocyclopentyl and phenyl groups. Reaction conditions (temperature: 0–25°C, solvent: dichloromethane) and stoichiometric ratios (1:1.2 acyl chloride to aromatic substrate) are critical for achieving yields >75% .

Q. How is the structural integrity of (1-Bromocyclopentyl)(phenyl)methanone confirmed experimentally?

Structural validation employs NMR spectroscopy (¹H/¹³C) to identify protons and carbons in the cyclopentyl and phenyl moieties, alongside mass spectrometry (MS) for molecular ion detection (e.g., [M+H]⁺ at m/z 265). For crystalline derivatives, X-ray diffraction with software like SHELXL97 and PLATON resolves bond angles and torsional strain .

Q. What are the primary applications of this compound in drug discovery?

The bromocyclopentyl group enhances bioactivity by interacting with hydrophobic enzyme pockets. Studies highlight its role as an intermediate in synthesizing anti-inflammatory and antineoplastic agents. For example, derivatives have shown IC₅₀ values <10 µM against cyclooxygenase-2 (COX-2) in vitro .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of (1-Bromocyclopentyl)(phenyl)methanone?

Density Functional Theory (DFT) calculations (e.g., Gaussian software) model the compound’s electrophilic sites. The bromine atom increases electrophilicity at the carbonyl carbon (partial charge: +0.35), favoring nucleophilic additions. Transition state analysis reveals activation energies (~25 kcal/mol) for SN2 reactions with amines .

Q. What strategies resolve contradictions in spectroscopic data across synthetic batches?

Discrepancies in ¹³C NMR signals (e.g., carbonyl carbon shifts ±2 ppm) may arise from solvent polarity or trace impurities. Use 2D NMR techniques (HSQC, HMBC) to confirm connectivity. Cross-validate with high-resolution MS (HRMS) to rule out isotopic interference from bromine (⁷⁹Br/⁸¹Br) .

Q. How does the compound’s structure influence its utility in materials science?

The bromine atom and rigid cyclopentyl group enhance thermal stability (decomposition temperature: >250°C) in polymer matrices. For example, incorporation into polyurethanes improves tensile strength by 30% compared to non-halogenated analogs. Applications include coatings with UV resistance (λmax 290 nm) .

Q. What intermediates are critical in the Friedel-Crafts synthesis of this compound?

Key intermediates include:

- Acylium ion (formed via AlCl₃-assisted cleavage of the acyl chloride).

- Wheland intermediate (σ-complex during electrophilic aromatic substitution). Trapping experiments with D2O confirm protonation at the para position of the aromatic ring (deuterium incorporation >90%) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.